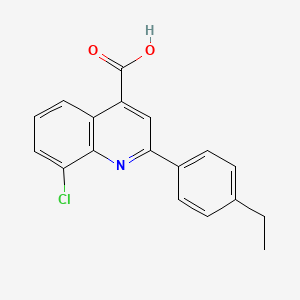

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Description

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a chlorine atom at position 8, and a 4-ethylphenyl substituent at position 2 of the quinoline core. Its molecular formula is C₁₈H₁₄ClNO₂ (molecular weight: 311.76 g/mol). The compound is synthesized via the Pfitzinger reaction, which involves condensation of ketones with isatins in alkaline conditions . This method is widely employed for quinoline-4-carboxylic acid derivatives due to its efficiency and scalability.

Properties

IUPAC Name |

8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNCXJXGAMXROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-ethylphenylamine with 8-chloroquinoline-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvent-free conditions is also explored to make the process more sustainable .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, treatment with methanol in the presence of concentrated sulfuric acid yields the corresponding methyl ester. This reaction is critical for modifying solubility and bioavailability in drug discovery.

Reaction Conditions:

-

Reagents: Methanol, ethanol, or other alcohols

-

Catalyst: H₂SO₄ or HCl

-

Temperature: Reflux (60–80°C)

-

Time: 4–12 hours

Example:

Amide Formation

The acid reacts with amines to form amides, often mediated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is pivotal in peptide-mimetic drug design.

Reaction Conditions:

-

Reagents: Primary/secondary amines

-

Coupling Agents: DCC, EDC, or HOBt

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: Room temperature to 40°C

Example:

Salt Formation

The compound forms water-soluble salts with inorganic bases (e.g., NaOH, KOH) or organic amines. These salts enhance pharmacokinetic properties in pharmaceutical formulations.

Reaction Conditions:

-

Reagents: NaOH, KOH, or triethylamine

-

Solvent: Water, ethanol, or THF

-

Temperature: 0–25°C

Example:

Decarboxylation

Heating the compound under acidic or basic conditions triggers decarboxylation, producing 8-chloro-2-(4-ethylphenyl)quinoline. This reaction is useful for simplifying the quinoline scaffold.

Reaction Conditions:

-

Reagents: H₂SO₄, NaOH, or Cu powder

-

Temperature: 150–200°C

-

Time: 1–3 hours

Example:

Conversion to Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts further with nucleophiles (e.g., amines, alcohols).

Reaction Conditions:

-

Reagents: SOCl₂, oxalyl chloride

-

Solvent: DCM or toluene

-

Temperature: 60–80°C

Example:

Functionalization of the Quinoline Core

While less explored, the chloro and ethylphenyl groups offer sites for further modification:

-

Chlorine Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace Cl with aryl/alkyl groups .

-

Ethylphenyl Modification: Electrophilic aromatic substitution (e.g., nitration, sulfonation) may occur under strong acidic conditions .

Critical Considerations

-

Steric Hindrance: The 4-ethylphenyl group may slow reactions at the 2-position of the quinoline ring.

-

Solubility: Polar aprotic solvents (DMF, DMSO) are preferred for reactions involving the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The quinoline core structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is known for its potential as an antimicrobial agent. Research indicates that derivatives of quinoline compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, compounds similar to this structure have been investigated for their efficacy against Plasmodium falciparum, the malaria-causing parasite. A study highlighted the development of quinoline derivatives that showed promising antiplasmodial activity, with some exhibiting low nanomolar potency in vitro against the parasite .

Histone Deacetylase Inhibition

Another significant application is in cancer therapy through the inhibition of histone deacetylases (HDACs). Compounds with similar structures have demonstrated the ability to inhibit HDACs, which play a crucial role in gene expression regulation associated with cancer progression. The inhibition of HDACs can lead to altered gene expression patterns that may suppress tumor growth .

Material Science

Development of New Materials

The unique chemical structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid makes it a candidate for developing materials with specific electronic or optical properties. The compound's ability to form stable complexes with metal ions has implications for creating advanced materials used in electronics and photonics.

Proteomics Research

Protein Interaction Studies

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to intercalate with DNA suggests potential applications in understanding molecular mechanisms at the cellular level, particularly in relation to gene expression and regulation.

Comparative Data Table

Case Studies

- Antimalarial Activity : A series of quinoline derivatives were screened for their antimalarial properties, where modifications to the core structure enhanced potency against Plasmodium falciparum. The most effective compounds exhibited low nanomolar activity, indicating that structural variations significantly impact biological efficacy .

- Cancer Therapeutics : Research on quinoline derivatives as HDAC inhibitors has shown promising results in preclinical models. Compounds structurally related to 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid have been developed that effectively inhibit specific HDAC isoforms, leading to altered gene expression beneficial for cancer treatment .

- Material Development : The compound has been explored for its potential in creating novel materials used in electronic devices due to its unique chemical properties. Studies have demonstrated its ability to form stable complexes that enhance the performance of electronic components.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against various diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid with similar compounds:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) increase electrophilicity, influencing reactivity and binding .

- Steric Effects : Bulky substituents (e.g., 3,6-dimethyl) may hinder interactions with enzymatic pockets .

Challenges:

- Regioselectivity : Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) require optimized coupling conditions .

- Yield Variability : Bulky substituents (e.g., 4-ethylphenyl) may reduce reaction yields due to steric hindrance .

Antibacterial Activity:

- 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid: Not directly tested, but related 2-phenylquinoline-4-carboxylic acids show MIC values of 64–128 µg/mL against Staphylococcus aureus .

- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid: Similar activity profile expected due to structural similarity .

- 2-(4-Chlorophenyl) analogs : Enhanced activity against Gram-negative bacteria (E. coli) due to increased membrane penetration .

COX-2 Inhibition:

- 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid: Proposed as a COX-2 inhibitor, suggesting the ethylphenyl analog may share this activity .

Biological Activity

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C18H16ClN

Molecular Weight: 315.78 g/mol

Structure: The compound features a chloro group and an ethylphenyl substituent on the quinoline ring, which contribute to its reactivity and biological activity.

The biological activity of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid primarily involves:

- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active or allosteric sites, disrupting normal substrate interactions.

- Anticancer Activity: It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Effects: The compound exhibits selective toxicity against certain pathogens.

Anticancer Activity

Research indicates that 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid demonstrates significant anticancer properties. In studies involving various cancer cell lines, including MCF–7 (breast cancer), K–562 (leukemia), and HeLa (cervical cancer), the compound exhibited selective cytotoxicity.

Table 1: Cytotoxicity of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic Acid Against Cancer Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| MCF–7 | 7.25 ± 0.86 |

| K–562 | 10.9 ± 1.04 |

| HeLa | 7.19 ± 0.78 |

GI50 denotes the concentration required to inhibit cell growth by 50% compared to untreated controls.

In flow cytometry analyses, the compound was observed to induce G2/M phase arrest in MCF–7 cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed notable activity against various bacterial strains, indicating its potential use as an antibacterial agent.

Table 2: Antimicrobial Activity of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various quinoline derivatives on ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are involved in purinergic signaling pathways linked to cancer progression. The results indicated that derivatives similar to 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid exhibited potent inhibition, suggesting a role in cancer treatment through modulation of these enzymes.

Research on Selective Cytotoxicity

In another study focusing on selective cytotoxicity against cancerous cells, compounds derived from quinoline structures were tested against healthy cell lines alongside cancer cell lines. The findings confirmed that the tested compounds, including our target compound, selectively targeted cancer cells with minimal effects on normal cells.

Q & A

Q. What are the common synthetic routes for 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves:

- Condensation reactions : Combining substituted anthranilic acid derivatives with β-keto esters, such as ethyl acetoacetate, under acidic conditions (e.g., polyphosphoric acid or Eaton’s reagent) to form the quinoline core .

- Substituent introduction : Chlorination at the 8-position via electrophilic aromatic substitution using reagents like POCl₃ or N-chlorosuccinimide. The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

- Characterization : Intermediates are verified using ¹H/¹³C NMR (to confirm substituent positions), FT-IR (to track carboxylic acid formation), and HPLC for purity assessment .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

- Single-crystal X-ray diffraction : Resolves atomic positions and confirms the quinoline backbone geometry, as demonstrated in analogous 2-(4-methylphenyl)quinoline-4-carboxylic acid structures .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for handling during reactions .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

- Solubility : The carboxylic acid group allows dissolution in polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous solutions. Hydrophobic substituents (e.g., 4-ethylphenyl) enhance solubility in ethanol or dichloromethane .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-ethylphenyl and 8-chloro substituents influence reactivity in cross-coupling reactions?

- Steric hindrance : The 4-ethylphenyl group may reduce accessibility for nucleophilic attack at the 2-position, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

- Electronic effects : The electron-withdrawing chloro group at the 8-position activates the quinoline ring for electrophilic substitutions but deactivates it for nucleophilic additions. DFT calculations can model charge distribution to predict reaction sites .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Dynamic NMR : Identifies rotational barriers in substituents (e.g., ethyl groups) causing signal splitting .

- Variable-temperature studies : Clarify tautomeric equilibria involving the carboxylic acid group .

- Comparative crystallography : Cross-reference with structurally similar compounds (e.g., 2-phenylquinoline-4-carboxylic acid) to validate ambiguous peaks .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., decarboxylation) .

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings, optimizing ligand-to-metal ratios to enhance efficiency .

- In situ monitoring : Use Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Q. What mechanistic insights explain the compound’s biological activity in antimicrobial assays?

- Quinoline-metal chelation : The carboxylic acid and chloro groups may chelate metal ions (e.g., Mg²⁺), disrupting bacterial metalloenzymes .

- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 2-(4-chlorophenyl) derivatives) to identify critical substituents for biofilm inhibition .

Methodological Notes

- Contradictions in data : For example, conflicting melting points in literature may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Safety protocols : Follow GHS guidelines for handling chlorinated intermediates; ensure fume hoods and PPE (nitrile gloves, goggles) are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.